molecular formula C20H22N2O3 B1234201 N-[(4-tert-butylphenyl)methyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide

N-[(4-tert-butylphenyl)methyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide

Cat. No. B1234201
M. Wt: 338.4 g/mol
InChI Key: LTEMSSPLCZTGSU-UHFFFAOYSA-N
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Description

N-[(4-tert-butylphenyl)methyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide is a benzoxazine.

Scientific Research Applications

Enantioselective Synthesis

  • The enantioselective synthesis of related 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamides has been achieved. These compounds, bearing different substituents in the aromatic ring, are obtained through the cyclization of monomethyl 2-methyl-2-(2-nitrophenoxy)malonates, highlighting the synthetic versatility of these compounds (Breznik, Mrcina, & Kikelj, 1998).

Novel Tricyclic Benzoxazines as Potent Receptor Antagonists

  • A series of novel fused tricyclic benzoxazines, including compounds similar to N-[(4-tert-butylphenyl)methyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide, have been designed as potent 5-HT(1A/B/D) receptor antagonists. These compounds exhibit high selectivity and favorable pharmacokinetics, positioning them as potential therapeutic agents (Bromidge et al., 2010).

Peptidomimetic Building Blocks

  • Enantiomerically pure carboxamides derived from similar benzoxazine compounds have been synthesized for use as peptidomimetic building blocks. This application underscores the significance of these compounds in the field of peptide chemistry and drug design (Hrast, Mrcina, & Kikelj, 1999).

Synthesis of Functionalized Amino Acid Derivatives

  • Functionalized amino acid derivatives related to the core structure of this compound have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. These findings indicate the potential of these compounds in designing new anticancer agents (Kumar et al., 2009).

Synthesis and Properties of Related Polyamides

  • The synthesis of polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol, closely related to the structure of interest, has been studied. These materials exhibit high thermal stability and solubility, demonstrating the potential application of these compounds in material science (Hsiao, Yang, & Chen, 2000).

properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide

InChI

InChI=1S/C20H22N2O3/c1-20(2,3)15-7-4-13(5-8-15)11-21-19(24)14-6-9-17-16(10-14)22-18(23)12-25-17/h4-10H,11-12H2,1-3H3,(H,21,24)(H,22,23)

InChI Key

LTEMSSPLCZTGSU-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)OCC(=O)N3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)OCC(=O)N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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